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Compound of Interest

Compound Name: BDP FL ceramide

Cat. No.: B15557340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of BDP FL C5-ceramide, a

fluorescent analog of ceramide, for studying sphingolipid metabolism and trafficking in live

cells. It details the metabolic fate of this probe, presents quantitative data from key studies,

outlines detailed experimental protocols, and visualizes the core biological processes.

Introduction: The Role of BDP FL Ceramide in Cell
Biology
Ceramides are central, bioactive molecules in the complex network of sphingolipid metabolism.

[1][2] They serve not only as structural components of cellular membranes but also as critical

signaling molecules that regulate fundamental cellular processes, including apoptosis, cell

senescence, differentiation, and autophagy.[3][4][5] Dysregulation of ceramide metabolism is

implicated in numerous diseases, from cancer to neurodegenerative disorders.[1][2]

To study the intricate dynamics of ceramide in living systems, researchers utilize fluorescently

labeled analogs. BDP FL C5-ceramide (N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-

indacene-3-pentanoyl)sphingosine) is a synthetic ceramide conjugated to the green-emitting

BODIPY™ FL fluorophore.[6] This probe is widely used for several key reasons:

High Specificity for the Golgi Apparatus: Following its introduction to live cells, BDP FL
ceramide is rapidly transported to the Golgi apparatus, the primary site for the synthesis of
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complex sphingolipids.[6][7] This makes it an excellent vital stain for visualizing Golgi

structure and dynamics.

Metabolic Processing: The short C5 acyl chain allows the molecule to be readily incorporated

and metabolized by cellular enzymes into more complex sphingolipids, primarily BDP FL

sphingomyelin and BDP FL glucosylceramide.[8][9] This enables the real-time tracking of

lipid transport along the secretory pathway.[10]

Superior Photophysical Properties: Compared to other common fluorophores like NBD, the

BODIPY FL dye offers greater fluorescence intensity, higher photostability, and unique

spectral properties.[1] Notably, its fluorescence emission maximum shifts from green (~515

nm) to red (~620 nm) at high concentrations within membranes, a property that can be used

to estimate its local density.[8][11]

This guide will delve into the metabolic pathways, experimental application, and quantitative

analysis of BDP FL ceramide in live cells.

Metabolic Pathways and Cellular Trafficking
The journey of BDP FL ceramide through the cell is a multi-step process that mirrors the

trafficking of its endogenous counterpart. Ceramide analogs with shortened fatty acid chains

are rapidly incorporated into the plasma membrane, internalized, and concentrated in the Golgi

apparatus.[10] From there, they are metabolized into fluorescent sphingolipids and

glycosphingolipids, which are then trafficked back to the cell surface via vesicles.[10]

Uptake and Transport: When introduced to cells, typically as a complex with bovine serum

albumin (BSA) to enhance solubility, BDP FL ceramide integrates into the outer leaflet of the

plasma membrane.[1][12] It is then internalized and transported to the Golgi apparatus. This

transport can occur via vesicular translocation or through the action of the ceramide

transport protein (CERT), which specifically moves ceramide from the endoplasmic reticulum

(ER) to the Golgi.[7]

Metabolism in the Golgi: The Golgi apparatus is the central hub for sphingolipid synthesis.

Here, BDP FL ceramide serves as a substrate for two key enzymes:

Sphingomyelin Synthase (SMS): This enzyme transfers a phosphocholine headgroup from

phosphatidylcholine to ceramide, producing BDP FL sphingomyelin (SM).[2]
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Glucosylceramide Synthase (GCS): This enzyme adds a glucose moiety from UDP-

glucose to ceramide, forming BDP FL glucosylceramide (GlcCer).[13][14]

Post-Golgi Trafficking: The newly synthesized BDP FL sphingomyelin and BDP FL

glucosylceramide are then sorted and transported from the Golgi to their final destinations. A

primary route is the secretory pathway, which delivers these lipids to the plasma membrane.

[10]

The core metabolic conversions of BDP FL ceramide are visualized in the signaling pathway

diagram below.
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Core metabolic pathway of BDP FL ceramide in the Golgi apparatus.

Ceramide's Role in Cellular Signaling: Apoptosis
and Autophagy
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Beyond its structural and metabolic roles, ceramide is a potent signaling lipid. An accumulation

of intracellular ceramide, which can be induced by various cellular stresses or by inhibiting its

conversion to sphingomyelin, often triggers programmed cell death (apoptosis).[2][5] Ceramide

can act directly on mitochondria, where it has been shown to bind to the voltage-dependent

anion channel 2 (VDAC2) to initiate the apoptotic cascade.[15]

Ceramide also has a complex, paradoxical relationship with autophagy, a cellular recycling

process.[16] It can induce a homeostatic, pro-survival autophagic response as cells attempt to

cope with nutrient limitation caused by ceramide's effect on nutrient transporters.[17]

Conversely, under different conditions or with specific ceramide species (e.g., C18-ceramide), it

can trigger lethal autophagy, or mitophagy, by targeting autophagosomes directly to

mitochondria.[16][18]

This dual role in cell fate is a critical area of research, particularly in oncology, where

manipulating ceramide levels is a potential therapeutic strategy.
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Logical relationship between ceramide accumulation and cell fate decisions.

Quantitative Data Summary
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The effective use of BDP FL ceramide requires precise control over experimental parameters.

The following tables summarize key quantitative data gathered from the literature.

Table 1: Staining and Imaging Parameters

Parameter Value Notes Citation(s)

Stock Solution 0.5 - 1.0 mM

Prepared in DMSO
or as a pre-
complexed
lyophilized powder
with BSA.

[19][20][21]

Working

Concentration
5 µM

Typical concentration

for cell labeling in a

BSA complex. Range

can be 1-10 µM.

[7][12][19][21]

Labeling Temperature 4°C

Low temperature

allows the probe to

label the plasma

membrane while

inhibiting endocytosis.

[12][19][21]

Labeling Time 30 minutes

Incubation time at 4°C

for initial plasma

membrane labeling.

[12][19][21]

Chase Temperature 37°C

Warming cells to 37°C

allows for

synchronized

internalization and

transport to the Golgi.

[19][20][21]

| Chase Time | 30 minutes | Time allowed for the probe to accumulate in the Golgi apparatus

after the initial labeling. |[19][21] |

Table 2: Spectroscopic and Biophysical Properties
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Parameter Value Notes Citation(s)

Excitation Max (λex) ~505 nm

Optimal
wavelength for
exciting the
BODIPY FL
fluorophore.

[7][19]

Emission Max (λem)
~511 - 515 nm

(Green)

Emission at low molar

concentrations in the

membrane.

[8][11]

Concentration Shift

(λem)
~620 nm (Red)

Emission shifts to red

at high molar densities

(excimer formation).

[8][11]

| Golgi Concentration | 5 - 10 mol% | Estimated concentration of the probe and its metabolites

in Golgi membranes. |[8][9][11] |

Experimental Protocols
This section provides detailed methodologies for the preparation and use of BDP FL ceramide
for staining live and fixed cells.

Protocol 1: Preparation of 5 µM BDP FL Ceramide/BSA Staining Solution

This protocol is adapted for preparing a working solution from a DMSO stock.

Prepare Stock Solution: Dissolve BDP FL C5-ceramide powder in high-quality, anhydrous

DMSO to a final concentration of 1 mM. Store this stock solution at -20°C, protected from

light and moisture.

Prepare Buffer: Prepare a suitable serum-free, buffered salt solution, such as Hanks'

Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4.

Prepare BSA Solution: Dissolve fatty acid-free BSA in the HBSS/HEPES buffer to a final

concentration of 0.34 mg/mL (approximately 5 µM). Vortex gently to mix.
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Form the Complex: Add 5 µL of the 1 mM BDP FL ceramide stock solution to 1 mL of the

BSA-containing buffer. Vortex immediately and vigorously for 30 seconds to facilitate the

formation of the ceramide-BSA complex. The final concentration will be 5 µM BDP FL
ceramide and 5 µM BSA. This solution should be used fresh.

Protocol 2: Live-Cell Staining for Golgi Visualization

This protocol uses a low-temperature pulse followed by a high-temperature chase to achieve

specific Golgi labeling.

Cell Culture: Grow cells to a desired confluency (typically 50-70%) on sterile glass coverslips

or in glass-bottom imaging dishes.

Wash: Aspirate the culture medium and gently wash the cells twice with ice-cold medium

(e.g., DMEM or HBSS/HEPES) to remove residual serum.

Labeling: Add the 5 µM ceramide/BSA staining solution (from Protocol 1) to the cells.

Incubate for 30 minutes at 4°C (on ice or in a cold room). This step labels the plasma

membrane while minimizing endocytosis.

Wash: Aspirate the staining solution and wash the cells three to four times with ice-cold

medium to remove any unbound probe.

Chase: Add fresh, pre-warmed (37°C) complete culture medium to the cells. Transfer the

cells to a 37°C incubator with 5% CO₂. Incubate for 30 minutes. During this "chase" period,

the fluorescent ceramide is internalized and transported to the Golgi apparatus.

Final Wash and Imaging: Aspirate the chase medium and replace it with fresh, pre-warmed

imaging medium (e.g., FluoroBrite™ DMEM or HBSS/HEPES). The cells are now ready for

immediate visualization by fluorescence microscopy.
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Standard experimental workflow for live-cell Golgi staining.

Protocol 3: Fixed-Cell Staining
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Fixation: Grow and wash cells as described for live-cell staining. Fix the cells using a desired

protocol, for example, with 4% paraformaldehyde in PBS for 10-15 minutes at room

temperature.

Wash: Wash the fixed cells three times with PBS.

Staining: Incubate the fixed cells with the 5 µM ceramide/BSA staining solution for 30

minutes at room temperature.

Back-Exchange (Optional but Recommended): To reduce background fluorescence and

enhance the Golgi signal, wash the cells four times for 30 minutes each at room temperature

with a solution of 0.34 mg/mL defatted BSA in PBS.[21] This "back-exchange" step helps

remove probe molecules that are not sequestered within organelles.

Final Wash and Mounting: Wash the cells twice more with PBS. Mount the coverslip onto a

microscope slide using an appropriate mounting medium. The sample is ready for imaging.

Conclusion
BDP FL C5-ceramide is a powerful and versatile tool for cell biologists. Its ability to specifically

label the Golgi apparatus and serve as a metabolic precursor for other key sphingolipids allows

for the detailed investigation of lipid trafficking, metabolism, and signaling in live cells. By

understanding its metabolic fate and employing standardized, quantitative protocols,

researchers can effectively probe the complex roles of ceramides in cellular health and

disease, providing valuable insights for basic science and therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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